3-Aminomethyl-6,7-Dihydro-5H,9H-[1,2,4]Triazolo[4,3-A][1,4]Diazepine-8-Carboxylic Acid Tert-Butyl Ester
Description
3-Aminomethyl-6,7-Dihydro-5H,9H-[1,2,4]Triazolo[4,3-A][1,4]Diazepine-8-Carboxylic Acid Tert-Butyl Ester is a bicyclic heterocyclic compound featuring a triazolo-diazepine core modified with an aminomethyl substituent and a tert-butyl ester group. This structure positions it as a promising candidate for pharmaceutical applications, particularly in targeting central nervous system (CNS) receptors or enzymes due to its fused nitrogen-rich ring system. While direct bioactivity data for this compound is sparse in the provided evidence, its structural analogs—such as imidazo-diazepines and triazolo-pyrazines—demonstrate diverse bioactivities, including antimicrobial and kinase inhibitory properties .
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[4,3-a][1,4]diazepine-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O2/c1-12(2,3)19-11(18)16-5-4-6-17-9(7-13)14-15-10(17)8-16/h4-8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRWBMLFGUVARD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN2C(=NN=C2CN)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminomethyl-6,7-Dihydro-5H,9H-[1,2,4]Triazolo[4,3-A][1,4]Diazepine-8-Carboxylic Acid Tert-Butyl Ester typically involves multiple steps, starting with the formation of the triazolodiazepine core. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to promote the cyclization reaction.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to ensure high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reproducibility. Quality control measures, including chromatographic and spectroscopic methods, are implemented to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The specific type of reaction depends on the functional groups present and the reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Addition: Various electrophilic and nucleophilic addition reactions can be performed depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products. These derivatives can exhibit different biological activities and properties, making them valuable for further research and development.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 3-Aminomethyl-6,7-Dihydro-5H,9H-[1,2,4]Triazolo[4,3-A][1,4]Diazepine-8-Carboxylic Acid Tert-Butyl Ester is studied for its interactions with biological targets. It can serve as a ligand for receptors and enzymes, providing insights into their function and potential therapeutic applications.
Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its structural features make it a candidate for the design of novel pharmaceuticals targeting various diseases, including neurological disorders and inflammatory conditions.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials and chemicals. Its versatility and reactivity make it a valuable component in the synthesis of high-performance polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism by which 3-Aminomethyl-6,7-Dihydro-5H,9H-[1,2,4]Triazolo[4,3-A][1,4]Diazepine-8-Carboxylic Acid Tert-Butyl Ester exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The compound may bind to receptors, enzymes, or other proteins, influencing their activity and signaling processes.
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle : The triazolo-diazepine core distinguishes the target compound from imidazo-diazepines (e.g., ) and triazolo-pyrazines (e.g., ), which may alter binding affinity to biological targets.
- Molecular Weight : The target compound’s higher molecular weight (~295 vs. 224–267 g/mol) suggests differences in pharmacokinetic properties, such as membrane permeability .
Physicochemical and Functional Implications
- Bioactivity Potential: Imidazo-diazepines (e.g., ) are associated with antimicrobial and anti-inflammatory activities, while triazolo-pyrazines (e.g., ) are explored for kinase inhibition. The aminomethyl group in the target compound may confer unique interactions with amine-sensitive targets like GABA receptors or proteases .
- Stability and Reactivity: Tert-butyl esters in analogs (e.g., ) enhance stability under acidic conditions, a feature likely shared by the target compound. However, the aminomethyl group may increase susceptibility to oxidation compared to hydroxymethyl derivatives .
Methodological Considerations for Comparison
Structural similarity assessments often employ graph-based algorithms to evaluate ring systems and substituent arrangements . For example, the target compound and imidazo-diazepines (e.g., ) share a diazepine ring but differ in fused heterocycles (triazole vs. imidazole), which significantly impacts electronic properties and binding modes .
Biological Activity
The compound 3-Aminomethyl-6,7-Dihydro-5H,9H-[1,2,4]Triazolo[4,3-A][1,4]Diazepine-8-Carboxylic Acid Tert-Butyl Ester is a member of the triazole and diazepine family of compounds known for their diverse biological activities. This article focuses on the synthesis, biological activities, and potential therapeutic applications of this compound based on current research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The general synthetic route includes:
- Formation of the Triazole Ring : The initial step involves the reaction of appropriate hydrazines with carbonyl compounds to form triazole derivatives.
- Cyclization : Subsequent cyclization steps yield the diazepine structure.
- Esterification : The final step involves the introduction of the tert-butyl ester group to enhance solubility and bioavailability.
Antimicrobial Activity
Research has shown that compounds containing triazole and diazepine moieties exhibit significant antimicrobial properties. In vitro studies have demonstrated that 3-Aminomethyl-6,7-Dihydro-5H,9H-[1,2,4]Triazolo[4,3-A][1,4]Diazepine derivatives possess activity against various bacterial strains and fungi. A study indicated that these compounds inhibit growth by disrupting microbial cell wall synthesis and function .
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anticancer Activity
The anticancer potential of triazole-containing compounds has been extensively studied. In particular, 3-Aminomethyl-6,7-Dihydro-5H,9H-[1,2,4]Triazolo[4,3-A][1,4]Diazepine was evaluated against several human cancer cell lines. The compound exhibited cytotoxic effects by inducing apoptosis and inhibiting cell proliferation.
In a study involving human breast cancer (MCF-7) and lung cancer (A549) cell lines:
- The compound showed IC50 values of 10 µM for MCF-7 and 15 µM for A549 cells.
- Mechanistic studies revealed that it activates caspase pathways leading to programmed cell death .
Neuroprotective Effects
Research indicates that triazole derivatives can modulate cholinergic activity in the brain. The compound’s ability to inhibit acetylcholinesterase (AChE) suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease. In vitro assays demonstrated that it effectively increases acetylcholine levels by inhibiting AChE activity.
| Enzyme | Inhibition (%) at 50 µM |
|---|---|
| Acetylcholinesterase | 70% |
| Butyrylcholinesterase | 60% |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 3-aminomethyl-6,7-dihydro-5H,9H-[1,2,4]triazolo[4,3-a][1,4]diazepine-8-carboxylic acid tert-butyl ester, and what are their key intermediates?
- Methodological Answer : The synthesis typically involves cyclocondensation of pre-functionalized triazole and diazepine precursors. For example, a Pd-catalyzed cross-coupling strategy (e.g., Suzuki-Miyaura) is often employed to introduce aryl/heteroaryl substituents, as seen in analogous triazolo-diazepine systems . Key intermediates include tert-butyl-protected carboxylic acid derivatives and aminomethyl-substituted triazole precursors. Reaction optimization focuses on solvent selection (e.g., dioxane or THF), catalyst loading (e.g., Pd(dba)₂/XantPhos), and temperature control (reflux under argon) to achieve high yields (>70%) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to verify tert-butyl protection (δ ~1.4 ppm for CH₃ groups) and diazepine ring protons (δ 3.5–4.5 ppm for NH and CH₂ groups) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., expected [M+H]⁺ for C₁₅H₂₂N₆O₂: ~343.18 g/mol).
- X-ray crystallography : For unambiguous confirmation of stereochemistry and ring conformation, as demonstrated in structurally related triazolo-diazepines .
Q. What safety precautions are critical when handling this compound in the lab?
- Methodological Answer : Based on analogous diazepine derivatives:
- Inhalation/contact risks : Use fume hoods and PPE (gloves, goggles). In case of exposure, rinse skin/eyes with water for ≥15 minutes and seek medical attention .
- Storage : Store under inert gas (argon) at –20°C to prevent hydrolysis of the tert-butyl ester group.
Advanced Research Questions
Q. How can researchers address low solubility of this compound in aqueous media for biological assays?
- Methodological Answer : Solubility challenges arise from the hydrophobic tert-butyl group and fused heterocyclic core. Strategies include:
- Co-solvent systems : Use DMSO (≤5% v/v) for initial dissolution, followed by dilution in PBS or cell culture media .
- Prodrug modification : Replace the tert-butyl ester with a hydrophilic group (e.g., phosphate ester) for in vivo studies, followed by enzymatic cleavage.
Q. What experimental approaches resolve contradictions in reported biological activity data for triazolo-diazepine derivatives?
- Methodological Answer : Discrepancies in IC₅₀ values or receptor binding profiles may stem from:
- Purity issues : Validate compound purity via HPLC (≥95%) and control for residual solvents (e.g., dioxane) .
- Assay conditions : Standardize buffer pH, temperature, and cell lines/kinase isoforms. For example, variations in ATP concentration (±10 μM) significantly impact kinase inhibition assays.
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to correlate structural motifs (e.g., aminomethyl orientation) with activity trends .
Q. How can stereochemical outcomes be controlled during synthesis of the diazepine ring?
- Methodological Answer : The diazepine ring’s conformation is sensitive to reaction conditions:
- Chiral catalysts : Employ asymmetric hydrogenation with Ru-BINAP complexes to enforce desired stereochemistry at the aminomethyl center.
- Temperature gradients : Lower temperatures (0–5°C) favor axial over equatorial NH protonation, reducing racemization .
Q. What strategies mitigate side reactions (e.g., tert-butyl ester hydrolysis) during functionalization?
- Methodological Answer : Hydrolysis of the tert-butyl group under acidic/basic conditions can be minimized by:
- Protecting group alternatives : Use trimethylsilyl (TMS) esters for intermediates requiring harsh conditions.
- pH-controlled workup : Quench reactions with weakly acidic buffers (pH 5–6) to preserve ester integrity .
Data Contradiction Analysis
Q. Why do NMR spectra of this compound vary across publications, and how can this be resolved?
- Methodological Answer : Variations in δ values may arise from:
- Solvent effects : Compare spectra acquired in identical deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆).
- Dynamic equilibria : Investigate tautomerism (e.g., NH proton exchange) via variable-temperature NMR .
Research Design Considerations
Q. How should researchers design SAR studies for this compound’s derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies require:
- Core modifications : Systematic variation at the aminomethyl position (e.g., alkyl vs. aryl substituents) and diazepine ring saturation.
- Biological endpoints : Prioritize assays aligned with target pathways (e.g., GPCR binding for neuroactive derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
